molecular formula C9H8N2O2 B3042246 2-(3-Methoxyphenyl)-1,3,4-oxadiazole CAS No. 5378-30-3

2-(3-Methoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B3042246
CAS No.: 5378-30-3
M. Wt: 176.17 g/mol
InChI Key: HNLLIIVZVPRWMQ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a 3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-methoxybenzohydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or the oxadiazole ring .

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Methoxyphenyl)-1,3,4-oxadiazole include other oxadiazole derivatives and phenyl-substituted heterocycles. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the resulting electronic and steric effects. These unique features can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .

Biological Activity

2-(3-Methoxyphenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole class, which is known for its diverse biological activities. This article reviews the biological activities of this compound, focusing on its antibacterial, anticancer, and antimalarial properties based on recent research findings.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties.

  • Mechanism of Action : The compound's effectiveness against various bacterial strains has been attributed to its ability to disrupt bacterial cell walls and interfere with metabolic processes.
  • Case Study : A study reported that this compound showed potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values significantly lower than those of traditional antibiotics like ampicillin .
Bacterial StrainMIC (µg/mL)Reference
E. coli5
S. aureus4
Pseudomonas aeruginosa8

Anticancer Activity

The anticancer potential of this compound has been extensively studied, revealing promising results.

  • In Vitro Studies : Research indicates that this compound induces apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves the activation of caspase pathways leading to programmed cell death .
  • Cytotoxicity : The IC50 values for these cancer cell lines were found to be in the micromolar range, indicating significant cytotoxic effects compared to standard chemotherapeutics.
Cancer Cell LineIC50 (µM)Reference
MCF-74.56
HCT1165.12
HeLa6.30

Antimalarial Activity

In addition to antibacterial and anticancer activities, this compound has been evaluated for its antimalarial properties.

  • Efficacy Against Plasmodium : Studies show that this compound exhibits activity against Plasmodium falciparum, with IC50 values comparable to those of established antimalarial drugs like chloroquine .
  • Proposed Mechanism : The proposed mechanism involves inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway essential for parasite survival .
Parasite TypeIC50 (µM)Reference
P. falciparum1.25

Properties

IUPAC Name

2-(3-methoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-12-8-4-2-3-7(5-8)9-11-10-6-13-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLLIIVZVPRWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101291100
Record name 2-(3-Methoxyphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5378-30-3
Record name 2-(3-Methoxyphenyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5378-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methoxyphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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